6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a complex organic compound that features a triazolopyrazine core with bromine atoms at positions 6 and 8, a tert-butyldimethylsilyl-protected hydroxyl group at the 2-position, and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves multiple steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole and a solvent such as dimethylformamide.
Alkylation: The final step involves the alkylation of the protected hydroxyl group with an appropriate alkylating agent to introduce the 2-(2-((tert-butyldimethylsilyl)oxy)ethyl) group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyldimethylsilyl-protected hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination under suitable conditions.
Substitution: The bromine atoms can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of new derivatives with substituted groups at the bromine positions.
Scientific Research Applications
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Material Science: Its unique properties may be explored for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tert-butyldimethylsilyl group can be cleaved under specific conditions to reveal the active hydroxyl group, which can participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-(2-hydroxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine: Similar structure but lacks the tert-butyldimethylsilyl protection.
6,8-Dibromo-2-(2-methoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine: Similar structure with a methoxy group instead of the tert-butyldimethylsilyl group.
Uniqueness
The presence of the tert-butyldimethylsilyl group in 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine provides unique stability and reactivity characteristics, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C14H22Br2N4OSi |
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Molecular Weight |
450.24 g/mol |
IUPAC Name |
tert-butyl-[2-(6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethoxy]-dimethylsilane |
InChI |
InChI=1S/C14H22Br2N4OSi/c1-9-11(15)18-12(16)13-17-10(19-20(9)13)7-8-21-22(5,6)14(2,3)4/h7-8H2,1-6H3 |
InChI Key |
GTBBIZXNNOCONK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=NC(=NN12)CCO[Si](C)(C)C(C)(C)C)Br)Br |
Origin of Product |
United States |
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